molecular formula C12H23N3O2 B12625860 N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-51-3

N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine

Cat. No.: B12625860
CAS No.: 918893-51-3
M. Wt: 241.33 g/mol
InChI Key: NEXOJPNVQRALLQ-UHFFFAOYSA-N
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Description

N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a chemical compound with the molecular formula C12H23N3O2. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of an acid catalyst such as aqueous HBF4 . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a precursor for synthesizing other complex molecules In biology, it may be utilized in studies involving enzyme inhibition or as a ligand in binding studiesIndustrially, it can be used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can be compared with similar compounds such as N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine and N,N-Di(prop-2-yn-1-yl)adamantan-1-amines . These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The uniqueness of N,N’-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine lies in its specific cyclohexyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

918893-51-3

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

N-[1-[cyclohexyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H23N3O2/c1-10(13-16)8-15(9-11(2)14-17)12-6-4-3-5-7-12/h12,16-17H,3-9H2,1-2H3

InChI Key

NEXOJPNVQRALLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC(=NO)C)C1CCCCC1

Origin of Product

United States

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